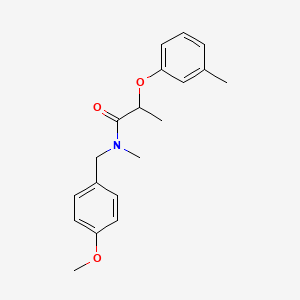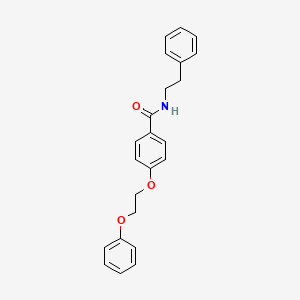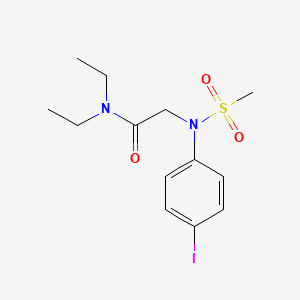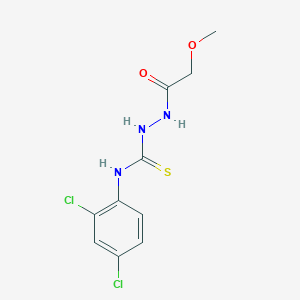![molecular formula C13H19N3O3S2 B4770152 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4770152.png)
1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide
説明
1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a piperidine derivative that has been shown to have a variety of effects on the body, including both biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide involves its conversion to MPP+, which is taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to the generation of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. These include the selective destruction of dopaminergic neurons, oxidative stress, and inflammation. This compound has also been shown to cause behavioral changes in animals, including motor deficits and cognitive impairment.
実験室実験の利点と制限
One advantage of using 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide in lab experiments is its ability to selectively destroy dopaminergic neurons, making it a valuable tool for studying Parkinson's disease. However, this compound has limitations in that it is a neurotoxin and can cause damage to other parts of the brain in addition to the substantia nigra. Additionally, the effects of this compound on humans are not fully understood, and caution should be taken when interpreting results from animal studies.
将来の方向性
For research on 1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide include exploring its potential use in developing new treatments for Parkinson's disease. This could involve identifying compounds that can protect dopaminergic neurons from this compound-induced damage or developing drugs that can selectively target MPP+ and prevent its uptake into neurons. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other areas of scientific research.
Conclusion
In conclusion, this compound is a valuable tool for studying the effects of dopaminergic neurotoxicity and Parkinson's disease. Its selective destruction of dopaminergic neurons makes it a valuable tool for research, but caution should be taken when interpreting results from animal studies. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in developing new treatments for Parkinson's disease and other areas of scientific research.
科学的研究の応用
1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide is primarily used in scientific research to study the effects of dopaminergic neurotoxicity. This compound is converted to MPP+ in the body, which selectively destroys dopaminergic neurons in the substantia nigra of the brain. This process is similar to the degeneration of dopaminergic neurons that occurs in Parkinson's disease, making this compound a valuable tool for studying the disease.
特性
IUPAC Name |
1-methylsulfonyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S2/c1-10-5-7-20-12(10)8-14-15-13(17)11-4-3-6-16(9-11)21(2,18)19/h5,7-8,11H,3-4,6,9H2,1-2H3,(H,15,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLCGAGTDLLQDA-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-N-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B4770073.png)
![N-cycloheptyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770082.png)
![9-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4770088.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4770095.png)


![N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4770116.png)


![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4770157.png)
![1-ethyl-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4770165.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4770177.png)

![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4770192.png)
